Superior Hepatic Glucose Production Restoration vs. Eritoran (E5564)
In a direct head-to-head comparison using a hyperinsulinemic-euglycemic clamp model in rats, Resatorvid (TAK-242) demonstrated a unique functional advantage over Eritoran (E5564). While both compounds attenuated the lipid-induced reduction in peripheral glucose disposal, only TAK-242 partially restored the ability of insulin to suppress hepatic glucose production (HGP) [1]. This indicates a distinct, liver-specific effect for TAK-242 that is not shared by the MD-2 antagonist Eritoran, highlighting a critical differentiation in in vivo pharmacodynamic outcome [2].
| Evidence Dimension | Restoration of Insulin-Mediated Suppression of Hepatic Glucose Production (HGP) in vivo |
|---|---|
| Target Compound Data | Partially restored HGP suppression |
| Comparator Or Baseline | Eritoran (E5564) at 2x5 mg/kg i.v. bolus: No effect (failed to restore HGP suppression) |
| Quantified Difference | Qualitative functional difference (restoration observed with TAK-242, not with Eritoran) |
| Conditions | Rat model; acute 8-h Intralipid infusion followed by two-step hyperinsulinemic-euglycemic clamp |
Why This Matters
For researchers studying metabolic inflammation or hepatic insulin resistance, this data proves TAK-242 is not interchangeable with Eritoran and is the required tool to investigate TLR4-mediated regulation of liver glucose metabolism.
- [1] Zhang N, Liang H, Farese RV, Li J, Musi N, Hussey SE. Pharmacological TLR4 Inhibition Protects against Acute and Chronic Fat-Induced Insulin Resistance in Rats. PLoS One. 2015;10(7):e0132575. View Source
- [2] Zhang N, Liang H, Farese RV, Li J, Musi N, Hussey SE. Pharmacological TLR4 inhibition protects against acute and chronic fat-induced insulin resistance in rats. PLoS One. 2015;10(7):e0132575. View Source
